4-(Chloromethyl)-2-phenyl-1,3-dioxolane
Overview
Description
4-(Chloromethyl)-2-phenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals with two oxygen atoms in the ring. This particular compound is characterized by a chloromethyl group attached to the fourth carbon and a phenyl group attached to the second carbon of the dioxolane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antifungal activity against plant pathogenic fungi . Therefore, it can be inferred that the compound may interact with enzymes or proteins essential for the survival of these fungi.
Mode of Action
Chloromethyl groups are known to be highly reactive and can undergo various reactions such as nucleophilic substitution . This reactivity might play a role in the compound’s interaction with its targets, potentially leading to the inhibition of essential biochemical processes within the target organisms.
Biochemical Pathways
Based on its potential antifungal activity, it can be hypothesized that the compound may interfere with the synthesis of essential components of the fungal cell wall or other vital metabolic pathways .
Result of Action
Given its potential antifungal activity, it can be inferred that the compound may lead to the disruption of essential cellular processes in fungi, resulting in their growth inhibition or death .
Action Environment
The efficacy and stability of 4-(Chloromethyl)-2-phenyl-1,3-dioxolane can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity and thus its antifungal activity. Moreover, the presence of other substances in the environment could potentially interact with the compound, influencing its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-phenyl-1,3-dioxolane typically involves the reaction of benzaldehyde with chloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of automated reactors and precise temperature control ensures the efficient production of the compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include benzaldehyde and other carbonyl compounds.
Reduction: The major product is 2-phenyl-1,3-dioxolane.
Scientific Research Applications
4-(Chloromethyl)-2-phenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers and as a cross-linking agent in the manufacture of resins and coatings.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-dioxolane: Lacks the chloromethyl group and is less reactive in nucleophilic substitution reactions.
4-(Bromomethyl)-2-phenyl-1,3-dioxolane: Similar structure but with a bromomethyl group instead of a chloromethyl group, making it more reactive in nucleophilic substitution reactions.
4-(Hydroxymethyl)-2-phenyl-1,3-dioxolane: Contains a hydroxymethyl group, making it more hydrophilic and less reactive in nucleophilic substitution reactions.
Uniqueness
4-(Chloromethyl)-2-phenyl-1,3-dioxolane is unique due to its balanced reactivity and stability. The chloromethyl group provides sufficient reactivity for various chemical transformations, while the dioxolane ring offers stability and resistance to hydrolysis. This combination makes it a versatile compound for use in different scientific and industrial applications.
Properties
IUPAC Name |
4-(chloromethyl)-2-phenyl-1,3-dioxolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLBOQRGKONXBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)C2=CC=CC=C2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957626 | |
Record name | 4-(Chloromethyl)-2-phenyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36236-72-3 | |
Record name | 4-(Chloromethyl)-2-phenyl-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36236-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxolane, 4-chloromethyl-2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036236723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC41981 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41981 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Chloromethyl)-2-phenyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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